Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester
Description
While specific data for this brominated derivative are unavailable in the provided evidence, its structural analogs—organophosphates with varying aromatic substituents—are well-documented. These compounds are typically used as insecticides, leveraging their ability to inhibit acetylcholinesterase in target pests .
Properties
CAS No. |
13194-55-3 |
|---|---|
Molecular Formula |
C8H10BrO3PS |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
(3-bromophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrO3PS/c1-10-13(14,11-2)12-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
CXJBMDJOGNFUFK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester can be synthesized through the reaction of 3-bromophenol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioates.
Substitution: Various substituted phosphorothioic acid esters.
Scientific Research Applications
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications like pest control.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological activity, stability, and environmental persistence of organophosphates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Nitro (Fenitrothion) and sulfonyl (3761-42-0) groups increase compound reactivity and hydrolysis rates, reducing environmental persistence compared to electron-donating groups like methylthio (Fenthion) .
- Halogenation : Chlorinated pyridine in Chlorpyrifos-methyl enhances binding to insect acetylcholinesterase and UV stability . Bromine in the target compound (3-bromophenyl) may similarly improve stability but increase molecular weight and logP.
- Systemic Activity : Famphur’s sulfonamide group allows translocation in animal tissues, making it effective for systemic pest control .
Physicochemical Properties
Critical properties such as logP (octanol-water partition coefficient) and solubility influence environmental mobility and bioaccumulation:
*Estimated from analogs with similar substituents.
- The 3-bromophenyl analog is expected to have a higher logP (~3.5–4.0) due to bromine’s hydrophobicity, comparable to Fenthion and Chlorpyrifos-methyl.
- Sulfonyl (3761-42-0) and sulfonamide (Famphur) groups reduce logP, increasing water solubility and reducing soil adsorption .
Toxicity and Environmental Impact
- Acute Toxicity : Methyl Parathion (LD₅₀ ~6 mg/kg in rats) is highly toxic due to unhindered nitro group . Famphur (LD₅₀ ~35 mg/kg) shows lower acute toxicity due to sulfonamide .
- Environmental Persistence : Sulfonyl-substituted 3761-42-0 has a half-life of ~7 days in soil, shorter than Fenthion’s ~30 days .
- Brominated Analog: Potential for bioaccumulation due to bromine’s stability; likely regulated under hazardous waste codes (e.g., EPA P-list) if toxicity is confirmed .
Biological Activity
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester is a compound of significant interest in the fields of chemistry and biology due to its unique properties and biological activities. This article explores its synthesis, biological mechanisms, toxicological profiles, and applications in various fields.
This compound can be synthesized through the nucleophilic substitution reaction of 3-bromophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base like pyridine under mild conditions. This method allows for high yield and purity, making it suitable for both laboratory and industrial applications.
The biological activity of this compound primarily involves its interaction with enzymes. It acts as an enzyme inhibitor by binding to the active site of specific enzymes, blocking substrate access. This mechanism is particularly relevant in the context of pest control, where it disrupts biochemical pathways essential for the survival of target organisms.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to an accumulation of acetylcholine in synapses, resulting in neurotoxic effects that can be lethal to insects and other pests .
Toxicity Studies
A comprehensive review of toxicity data reveals that this compound has variable toxicity across different species:
- Birds : Acute oral toxicity studies have shown significant effects on various bird species, with concentrations leading to reduced feeding behavior .
- Mammals : Similar studies indicate subacute toxicity levels that vary based on exposure routes (oral, dermal) and species tested .
- Plants : Phytotoxicity assessments demonstrate that at certain concentrations, the compound can adversely affect seed germination and plant growth .
Case Studies
- Pest Control Efficacy : A study conducted on agricultural pests demonstrated that this compound significantly reduced pest populations when applied as a foliar spray. The study highlighted its effectiveness compared to other organophosphate pesticides.
- Environmental Impact Assessment : Research assessing the environmental persistence of this compound indicated that it could remain active in soil for extended periods, raising concerns about its long-term ecological effects. This study emphasized the need for careful application guidelines to mitigate potential risks to non-target organisms .
Comparative Analysis
The following table summarizes key distinctions between this compound and similar compounds:
| Compound Name | AChE Inhibition | Toxicity (mg/kg) | Applications |
|---|---|---|---|
| This compound | High | 50-100 (birds) | Pesticide |
| Phosphorothioic acid, O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl ester | Moderate | 30-80 (birds) | Pesticide |
| Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester | Low | 100-200 (birds) | Research |
Q & A
Q. What are the recommended synthetic routes for Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester in laboratory settings?
The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 3-bromophenol with dimethyl chlorothiophosphate under controlled alkaline conditions (e.g., using sodium hydroxide or triethylamine as a base). Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the thiophosphate intermediate and optimizing reaction temperatures (40–60°C) to balance yield and purity . Characterization via P NMR and FT-IR is critical to confirm the esterification and absence of unreacted starting materials .
Q. How can researchers characterize the structural and physical properties of this compound?
Key analytical methods include:
- Chromatography : HPLC or GC-MS with a polar column (e.g., DB-5) to assess purity and detect degradation products .
- Spectroscopy : H/C NMR for verifying substituent positions on the phenyl ring, and P NMR (δ ~50–60 ppm) to confirm the phosphorothioate moiety .
- Physical Properties : Determine LogP (experimentally ~6.25) using reverse-phase HPLC, and measure melting point (if crystalline) or density (1.43–1.44 g/cm) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The compound is prone to hydrolysis in alkaline environments (pH > 8), forming 3-bromophenol and dimethyl phosphorothioate. Under acidic conditions (pH < 3), slower degradation occurs via thiophosphate bond cleavage. Stability studies should use buffered solutions (pH 5–7) and temperatures ≤25°C for long-term storage. Accelerated degradation tests (e.g., 40°C for 14 days) can predict shelf life .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the acetylcholinesterase (AChE) inhibition mechanism compared to other organophosphates?
The 3-bromophenyl group enhances electrophilicity at the phosphorus center, increasing AChE phosphorylation rates. Comparative studies with methyl or nitro substituents (e.g., Fenitrothion ) show that bromine’s electron-withdrawing effect stabilizes the transition state during enzyme inhibition. Molecular docking simulations and kinetic assays (e.g., Ellman’s method) are recommended to quantify inhibition constants () and correlate substituent effects with toxicity .
Q. What methodologies are suitable for identifying and quantifying degradation metabolites in environmental samples?
- LC-HRMS : For non-targeted screening of metabolites like 3-bromophenol and dimethyl thiophosphate. Use isotopic labeling (e.g., C-phenyl) to trace degradation pathways .
- Enzymatic Assays : Monitor cholinesterase activity in exposed organisms to confirm bioactivation of the parent compound .
- Soil/Water Studies : Conduct microcosm experiments under aerobic/anaerobic conditions with GC-MS or P NMR to detect sulfur-oxidized products (e.g., oxon analogs) .
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
Discrepancies in toxicity values (e.g., LD) often arise from differences in species sensitivity, metabolic activation pathways, or exposure routes. Standardized protocols (OECD Guidelines 423/425) should be followed for acute toxicity testing. For mechanistic clarity, use in vitro models (e.g., human hepatocyte cultures) to assess cytochrome P450-mediated bioactivation and compare interspecies metabolism .
Q. What computational approaches are effective for predicting the environmental fate of this compound?
- QSAR Models : Predict hydrolysis rates using descriptors like partial charge on the phosphorus atom and Hammett constants for the bromophenyl group .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous humic acids to estimate adsorption coefficients () .
- Ecotoxicology Databases : Cross-reference with EPA’s ECOTOX to validate predicted NOEC (No Observed Effect Concentration) values .
Methodological Considerations for Contradictory Data
- Degradation Half-Lives : Variability in reported half-lives (e.g., 5–30 days in soil) can be addressed by standardizing test matrices (e.g., USDA soil types) and controlling for microbial activity via sterilization controls .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) with ion mobility to distinguish isobaric metabolites and reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
